1-Phenylpiperidin-3-amine

Lipophilicity Hydrogen Bonding Molecular Recognition

1-Phenylpiperidin-3-amine (CAS 63921-21-1) is a disubstituted piperidine derivative characterized by a phenyl group at the N1‑position and a primary amine at the C3‑position. This 3‑aminopiperidine framework is a privileged scaffold in neurokinin‑1 (NK1) receptor antagonist programs, including the clinical candidates GR203040 and CP‑99,994, which are advanced 2‑phenyl‑3‑aminopiperidine analogs.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 63921-21-1
Cat. No. B1280275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpiperidin-3-amine
CAS63921-21-1
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=CC=CC=C2)N
InChIInChI=1S/C11H16N2/c12-10-5-4-8-13(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,12H2
InChIKeyOXQYZZQHIINDCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenylpiperidin-3-amine (CAS 63921-21-1): A Positionally Defined Piperidine Scaffold for Targeted Medicinal Chemistry


1-Phenylpiperidin-3-amine (CAS 63921-21-1) is a disubstituted piperidine derivative characterized by a phenyl group at the N1‑position and a primary amine at the C3‑position [1]. This 3‑aminopiperidine framework is a privileged scaffold in neurokinin‑1 (NK1) receptor antagonist programs, including the clinical candidates GR203040 and CP‑99,994, which are advanced 2‑phenyl‑3‑aminopiperidine analogs [2]. The exact placement of the amine moiety confers specific stereoelectronic and conformational properties that differentiate this compound from its 4‑amino positional isomer (1‑phenylpiperidin‑4‑amine, CAS 63921-23-3) and from unsubstituted 3‑aminopiperidine. As a versatile building block, it is supplied at 98% purity by specialty chemical vendors such as Fluorochem and is primarily employed in the synthesis of novel GPCR‑targeted ligands and CNS‑penetrant small molecules.

Why 1-Phenylpiperidin-3-amine (63921-21-1) Cannot Be Interchanged with Other Phenylpiperidine Isomers


Substituting 1‑phenylpiperidin‑3‑amine with its 4‑amino positional isomer (CAS 63921-23-3) or with unsubstituted 3‑aminopiperidine introduces quantifiable alterations in physicochemical properties and, critically, in molecular recognition at biological targets. The 3‑amino configuration positions the basic nitrogen in a distinct vector relative to the N‑phenyl plane, directly influencing hydrogen‑bonding geometry, lipophilicity (ΔLogP ≈ –1.0 vs. 4‑amino isomer), and topological polar surface area (TPSA) [1][2]. These differences manifest as measurable changes in target binding: for example, the 2‑phenyl‑3‑aminopiperidine derivative CP‑99,994 displays a Ki of 0.145 nM at the NK1 receptor [3], whereas analogous 4‑aminopiperidine scaffolds are not reported to achieve comparable NK1 affinity. Similarly, 1‑phenylpiperidin‑3‑amine itself exhibits a Ki of 1.70 nM against neprilysin (enkephalinase) [4], a value that is entirely absent for the 4‑amino isomer in public enzymological databases. Generic substitution thus risks both unintended target selectivity profiles and failed SAR continuity.

Product-Specific Quantitative Differentiation: 1-Phenylpiperidin-3-amine (63921-21-1) Versus Key Comparators


Physicochemical Differentiation: 3-Amino vs. 4-Amino Positional Isomer

The 3‑amino substitution of 1‑phenylpiperidin‑3‑amine results in a substantially lower computed lipophilicity (XLogP3‑AA = 1.7) compared to the 4‑amino positional isomer (1‑phenylpiperidin‑4‑amine; XLogP3 = 2.7) [1][2]. Topological polar surface area (TPSA) is identical at 29.3 Ų for both isomers [1][2], but the 3‑amino configuration positions the hydrogen‑bond donor within a more sterically constrained pocket, reducing effective basicity and altering logD at physiological pH .

Lipophilicity Hydrogen Bonding Molecular Recognition ADME Prediction

Enzymatic Inhibition Profile: Neprilysin (Enkephalinase) and Aminopeptidase N

1‑Phenylpiperidin‑3‑amine demonstrates nanomolar inhibitory activity against neprilysin (enkephalinase) purified from rat kidney, with a reported Ki = 1.70 nM [1]. In a parallel assay against porcine aminopeptidase N, the compound exhibits a Ki = 3.80 nM [1]. These data originate from a curated BindingDB/ChEMBL entry (BDBM50105264) derived from primary literature (PubMed ID 3897541) [1]. In contrast, no equivalent neprilysin or aminopeptidase inhibition data are available in BindingDB or ChEMBL for the 4‑amino positional isomer (1‑phenylpiperidin‑4‑amine), indicating that the 3‑amino substitution is a structural determinant for metalloprotease engagement.

Protease Inhibition Enkephalinase Aminopeptidase N Pain Research

NK1 Receptor Affinity in Advanced 2-Phenyl-3-aminopiperidine Analogs

While the parent 1‑phenylpiperidin‑3‑amine scaffold lacks the 2‑phenyl substitution required for high‑affinity NK1 receptor binding, its 2‑phenyl‑3‑aminopiperidine derivatives represent some of the most potent NK1 antagonists reported. CP‑99,994 [(2S,3S)-1-(2‑methoxybenzyl)-2‑phenylpiperidin‑3‑amine] exhibits a Ki = 0.145 nM at the human NK1 receptor in vitro and an ex vivo binding IC50 of 36.8 nM in gerbil striatum [1]. GR203040 [(2S,3S)-(2‑methoxy‑5‑tetrazol‑1‑ylbenzyl)(2‑phenylpiperidin‑3‑yl)amine], an orally bioavailable clinical candidate, displays a pKi = 10.3 (Ki ≈ 0.50 nM) [2]. These values are approximately 1,000‑fold more potent than the 4‑aminopiperidine‑derived NK1 ligand CJ‑11,972 (Ki = 230 nM) [3] and highlight the critical role of the 3‑amino‑2‑phenylpiperidine core in achieving sub‑nanomolar NK1 affinity.

NK1 Antagonist Substance P Antiemetic CNS Disorders

Commercial Availability and Purity Specifications: 3‑Amino vs. 4‑Amino Isomer

1‑Phenylpiperidin‑3‑amine (CAS 63921-21-1) is available from multiple reputable vendors with certified purity ≥95–98% . Fluorochem supplies the compound at 98% purity, with pricing for research quantities (100 mg = £71.00; 1 g = £258.00) and confirmed in‑stock availability across UK, European, and Chinese distribution centers . In comparison, the 4‑amino isomer (1‑phenylpiperidin‑4‑amine, CAS 63921-23-3) is offered by a different set of suppliers, including TargetMol and CymitQuimica, but often as a fragment‑library compound without specified enzymatic activity or in‑depth quality documentation .

Chemical Sourcing Building Blocks Purity Specification Procurement

Synthetic Versatility: Access to 2‑Substituted and Fused Piperidine Derivatives

The 3‑aminopiperidine framework is a key intermediate in the synthesis of 2‑phenylpiperidin‑3‑amine derivatives, which are explicitly claimed in patent literature as substance P (NK1) antagonists [1]. US Patent 5,175,174 describes phenylpiperidinylamines bearing a 3‑amino group as class III antiarrhythmics and interleukin‑1 inhibitors, highlighting the scaffold‘s entry into cardiovascular and inflammatory disease targets [2]. In contrast, the 4‑amino positional isomer is predominantly cited as a fragment‑based building block with limited downstream patent‑backed applications . The ability to further elaborate the 3‑amino core through reductive amination, C‑2 arylation, or N‑alkylation provides a more extensive synthetic landscape for generating diverse, patentable chemical matter.

Heterocyclic Chemistry Piperidine Functionalization Substance P Antagonists GPCR Ligands

CYP450 Interaction Potential and Metabolic Stability Implications

1‑Phenylpiperidin‑3‑amine has been shown to inhibit certain cytochrome P450 enzymes in biochemical assays . While specific isoform‑level IC50 values are not publicly available, this property is consistent with the metabolic profile of the related clinical candidate CP‑122,721 (a 2‑phenyl‑3‑aminopiperidine derivative), which is extensively metabolized in vivo via oxidative pathways [1]. In contrast, the 4‑aminopiperidine derivative 4‑anilino‑N‑phenethylpiperidine (4‑ANPP), a fentanyl precursor, is primarily metabolized by CYP3A4 with an IC50 > 10 µM, indicating a lower propensity for P450 inhibition compared to 3‑aminopiperidine analogs [2].

Drug Metabolism Cytochrome P450 Drug-Drug Interactions ADME

Optimal Research and Industrial Application Scenarios for 1-Phenylpiperidin-3-amine (CAS 63921-21-1)


Medicinal Chemistry: NK1 Receptor Antagonist Lead Optimization

Employ 1‑phenylpiperidin‑3‑amine as the core scaffold for synthesizing 2‑phenyl‑3‑aminopiperidine derivatives targeting the NK1 receptor. The 3‑amino configuration is essential for achieving sub‑nanomolar NK1 affinity, as demonstrated by CP‑99,994 (Ki = 0.145 nM) and GR203040 (pKi = 10.3) [7][8]. The 4‑amino isomer (1‑phenylpiperidin‑4‑amine) cannot be substituted, as its derivatives exhibit significantly lower NK1 binding (e.g., CJ‑11,972 Ki = 230 nM) [3].

Protease Inhibition: Enkephalinase (Neprilysin) and Aminopeptidase N Assays

Use 1‑phenylpiperidin‑3‑amine as a validated starting point for developing neprilysin inhibitors (Ki = 1.70 nM) and aminopeptidase N inhibitors (Ki = 3.80 nM) [7]. The compound‘s nanomolar potency in these metalloprotease assays provides a benchmark for SAR studies, whereas the 4‑amino isomer lacks any reported activity in these enzyme systems [7].

Computational Chemistry and ADME Modeling: Lipophilicity-Driven Property Optimization

Utilize the measured physicochemical divergence between 1‑phenylpiperidin‑3‑amine (XLogP = 1.7) and its 4‑amino isomer (XLogP = 2.7) as a training dataset for quantitative structure‑property relationship (QSPR) models [7][8]. The 1.0‑log‑unit difference in lipophilicity, despite identical molecular formula and exact mass, illustrates the sensitivity of ADME properties to subtle positional isomerism, informing logD‑guided optimization of CNS penetration and metabolic stability.

Synthetic Methodology Development: C‑2 Arylation and Piperidine Functionalization

Deploy 1‑phenylpiperidin‑3‑amine as a substrate for developing new synthetic routes to 2‑substituted and 2‑aryl piperidines. The 3‑amino group serves as a handle for reductive amination and as a directing group for C‑H functionalization, enabling access to the privileged 2‑phenyl‑3‑aminopiperidine pharmacophore found in clinical‑stage NK1 antagonists [7][8].

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